molecular formula C7H6BrNO B3033565 5-Bromo-2-methylisonicotinaldehyde CAS No. 1060810-15-2

5-Bromo-2-methylisonicotinaldehyde

Cat. No.: B3033565
CAS No.: 1060810-15-2
M. Wt: 200.03 g/mol
InChI Key: IQRUPXUQRZVISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylisonicotinaldehyde (5-Br-2-MIA) is an important intermediate in the synthesis of a variety of biologically active compounds. 5-Br-2-MIA is a volatile, colorless, and highly reactive compound that has been used in the synthesis of a number of biologically active compounds, including antibiotics, antivirals, and anti-cancer drugs. 5-Br-2-MIA is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and fragrances.

Scientific Research Applications

1. Ligand Synthesis for Metal Salt Binding

5-Bromo-2-methylisonicotinaldehyde has been utilized in the field of organic and coordination chemistry. Specifically, a method for the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, which may include compounds structurally related to this compound, has been developed. This method is significant for attaching functional arms to salicylaldehydes, leading to the synthesis of heteroditopic ligands for metal salt binding (Wang et al., 2006).

2. Synthesis of Fluorescent Probes for RNA and DNA

The compound has been instrumental in the development of fluorescent probes for RNA and DNA. Specifically, palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes in the presence of TBAF has been reported. This process is critical for the synthesis of important RNA and DNA fluorescent probes, showcasing the compound's significant role in biochemical research (Liang et al., 2014).

3. Inhibitor Molecules for Carbon Steel Corrosion

The compound has also found use in the field of material science, particularly in the synthesis of inhibitor molecules for carbon steel corrosion in acidic mediums. Two novel Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, have been synthesized and characterized. These compounds have shown significant inhibition activity for carbon steel, highlighting their potential in industrial applications to prevent corrosion (El-Lateef et al., 2015).

4. Halogen Bond Donor in Halogen Bonded Systems

In crystal engineering, derivatives of this compound, such as N,N'-dibromohydantoins, have been used as halogen bond donors. This application is crucial for introducing chirality in halogen bonded systems, an area of importance for the development of novel materials and pharmaceuticals (Nicolas et al., 2016).

Safety and Hazards

The safety information for 5-Bromo-2-methylisonicotinaldehyde includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

5-bromo-2-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUPXUQRZVISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272523
Record name 5-Bromo-2-methyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-15-2
Record name 5-Bromo-2-methyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methylisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methylisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methylisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methylisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.